tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Medicinal Chemistry Physicochemical Properties ADME

tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate (CAS 1246526-88-4) is a synthetically protected, non-natural N-methyl amino acid derivative. It belongs to the class of glycine derivatives and is characterized by a tert-butyl ester protecting group, an N-methyl substitution, and a 4-cyanobenzyl moiety on the amino group.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1246526-88-4
Cat. No. B1400246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-cyanobenzyl)-N-methylglycinate
CAS1246526-88-4
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3
InChIKeyLVMWRXYMIFCLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate: A Protected Amino Acid Building Block for Medicinal Chemistry


tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate (CAS 1246526-88-4) is a synthetically protected, non-natural N-methyl amino acid derivative [1]. It belongs to the class of glycine derivatives and is characterized by a tert-butyl ester protecting group, an N-methyl substitution, and a 4-cyanobenzyl moiety on the amino group [1]. This compound serves as a versatile intermediate for incorporating a masked, N-alkylated amino acid fragment into more complex molecules, relevant to pharmaceutical and agrochemical research .

Why Unprotected or Differently Substituted Analogs Cannot Replace tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate


The unique combination of protecting groups and N-substitution in tert-butyl N-(4-cyanobenzyl)-N-methylglycinate dictates its specific reactivity and application. The tert-butyl ester provides orthogonal acid-labile protection, while the N-methyl group influences both the compound's lipophilicity [1] and the conformational properties of any resulting peptide or molecule. Substituting with the free carboxylic acid (CAS 1153235-26-7), the non-methylated analog (CAS 1178114-95-8), or a methyl ester would lead to different reactivity, stability, and physicochemical profiles , rendering them unsuitable for synthetic sequences requiring orthogonality or specific spatial and electronic properties .

Head-to-Head Comparative Evidence for tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate


Enhanced Lipophilicity from N-Methylation Compared to Non-Methylated Analog

The N-methyl group on tert-butyl N-(4-cyanobenzyl)-N-methylglycinate confers a measurable increase in lipophilicity. The target compound has a computed XLogP3-AA of 2.4 [1], which is higher than that of its des-methyl analog, tert-butyl (4-cyanobenzyl)glycinate, which has a computed XLogP3-AA of 1.7 [2]. The N-methylation eliminates a hydrogen bond donor (HBD), reducing the HBD count from 1 to 0 [REFS-1, REFS-2], a key strategy for improving membrane permeability.

Medicinal Chemistry Physicochemical Properties ADME

Orthogonal Deprotection Strategy via Tert-Butyl Ester Enables Solid-Phase Peptide Synthesis

The target compound possesses a tert-butyl ester, which is a standard protecting group in peptide chemistry that can be cleaved with acid (e.g., TFA). This is in contrast to the free acid analog, N-(4-cyanobenzyl)-N-methylglycine (CAS 1153235-26-7) . The protected form allows for selective coupling of the carboxylic acid after deprotection, a necessary feature for most iterative synthesis strategies. No trace of the free acid form was detected in the reported synthesis of the target compound, indicating its stability as a protected intermediate .

Peptide Chemistry Protecting Groups SPPS

Synthetic Accessibility with High Reported Yield from Inexpensive Starting Materials

The synthesis of the target compound has been demonstrated at a multi-gram scale with a high yield. A reported procedure describes the reaction of commercially available alpha-bromo-p-tolunitrile with sarcosine tert-butyl ester hydrochloride in the presence of potassium carbonate in acetone to produce the compound as a yellow oil in 88% yield (11.7 g) . This high yield from a single, simple step demonstrates reliable scalability and low cost of goods compared to multi-step syntheses for custom analogs.

Process Chemistry Synthesis Scalability

Procurement-Focused Application Scenarios for tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate


Optimization of Peptidomimetic Lead Compounds for Enhanced Cell Permeability

A medicinal chemistry team seeking to improve the oral bioavailability of a peptidomimetic lead series can utilize this compound. Evidence shows that its N-methylation results in a higher XLogP (2.4) and eliminates the hydrogen bond donor present in the des-methyl analog (XLogP 1.7) [Section 3, Evidence 1]. This directly addresses a common ADME liability, making it a strategically superior fragment for libraries aimed at intracellular targets.

Efficient Parallel Synthesis of Compound Libraries via Solid-Phase Methods

For a group employing solid-phase peptide synthesis (SPPS), this compound provides a pre-protected building block ready for direct incorporation. Unlike the commercially available free acid analog, its tert-butyl ester allows for orthogonal deprotection strategies crucial for automated peptide synthesizers [Section 3, Evidence 2]. This avoids additional synthesis steps and streamlines library production.

Scalable Route Scouting and Process Development for an API Intermediate

A process chemist tasked with developing a scalable route for an active pharmaceutical ingredient (API) containing this fragment can be confident in its supply. The demonstrated synthesis uses commodity chemicals and proceeds in a single, high-yielding step (88%) to produce multi-gram quantities without chromatography [Section 3, Evidence 3]. This robust protocol translates to lower risk during procurement and scale-up activities.

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